A Technical Guide to 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride: Synthesis, Characterization, and Applications
A Technical Guide to 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride, a halogenated aromatic ketone of significant interest to researchers in medicinal chemistry and organic synthesis. This document details the compound's nomenclature, structural features, and physicochemical properties. It provides a detailed, field-proven protocol for a two-stage synthesis pathway, beginning from 4-chloro-2-fluorobenzoic acid to the key intermediate, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, and culminating in the α-chlorination to yield the target compound. Each stage is supported by mechanistic insights and detailed characterization data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to ensure a self-validating experimental framework. Furthermore, this guide discusses the compound's utility as a versatile synthetic building block and outlines critical safety and handling procedures essential for laboratory practice.
Nomenclature and Chemical Structure
The compound, commonly referred to by its semi-systematic name 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride, is more formally named according to IUPAC nomenclature. Understanding its structure is fundamental to appreciating its reactivity and applications.
-
IUPAC Name: 2-chloro-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
-
Synonyms: 5'-Bromo-4'-chloro-2'-fluoro-α-chloroacetophenone
-
Molecular Formula: C₈H₄BrCl₂FO
-
Molecular Weight: 285.92 g/mol [1]
The structure consists of a benzene ring substituted with three halogen atoms (bromine, chlorine, and fluorine) and a chloroacetyl group (-COCH₂Cl). The highly electrophilic carbonyl carbon and the reactive α-chloro methylene group make this compound a potent alkylating agent and a valuable intermediate for introducing the substituted phenyl moiety into larger molecules.
Caption: Chemical structure of 2-chloro-1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.
Physicochemical Properties
While experimental data for this specific compound is not widely published, the following table summarizes key computed properties and expected physical characteristics based on structurally similar compounds. Researchers should validate these properties upon synthesis.
| Property | Value | Source / Basis |
| Molecular Weight | 285.92 g/mol | Computed by PubChem[1] |
| XLogP3 | 3.6 | Computed by PubChem[1] |
| Appearance | Expected to be an off-white to light yellow solid | Based on similar phenacyl halides[2] |
| Solubility | Soluble in chlorinated solvents, ethers, and acetone. Insoluble in water. | Inferred from structural analogs |
| Melting Point | Not available. Expected to be >30 °C. | Based on related compounds[3] |
| Boiling Point | >300 °C (Predicted) | Based on related compounds[3] |
Synthesis and Mechanistic Pathway
The synthesis of 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride is most effectively achieved via a two-stage process. The first stage involves the synthesis of the precursor ketone, 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, followed by a selective α-chlorination.
Caption: Overall synthetic workflow from benzoic acid to the final phenacyl chloride.
Stage 1: Synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone
This protocol is adapted from a patented synthesis method, which employs a Weinreb ketone synthesis approach to avoid side reactions and achieve a high yield.[4]
Expertise & Causality: The conversion of the initial carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) is a critical strategic choice. The Weinreb amide is significantly less reactive than the corresponding acyl chloride and reacts with Grignard reagents to form a stable tetrahedral intermediate. This intermediate does not collapse to eliminate the methoxymethylamine anion until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol. This ensures the reaction stops cleanly at the ketone stage.[4]
Experimental Protocol:
-
Acyl Chloride Formation: In a nitrogen-purged reaction vessel, suspend 5-bromo-4-chloro-2-fluorobenzoic acid (1 equivalent) in excess thionyl chloride (approx. 6 volumes). Add a catalytic amount of DMF. Heat the mixture to 80°C and stir for 4 hours.[4] The reaction progress can be monitored by the cessation of HCl gas evolution. After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 5-bromo-4-chloro-2-fluorobenzoyl chloride.
-
Self-Validation: The use of excess thionyl chloride drives the reaction to completion. Its volatility allows for easy removal, leaving the acyl chloride ready for the next step without complex purification.
-
-
Weinreb Amide Formation: Dissolve the crude acyl chloride in dichloromethane (DCM). In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base like pyridine or triethylamine (2.2 equivalents) in DCM. Cool this amine solution to 0°C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and one to quench the HCl generated during the acylation.
-
-
Aqueous Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
-
Grignard Reaction: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere. Add methylmagnesium bromide (MeMgBr, ~1.2 equivalents, as a solution in THF or Et₂O) dropwise, maintaining the temperature below 5°C. Stir at 0°C for 2 hours or until TLC analysis shows complete consumption of the starting material.
-
Quenching and Isolation: Slowly quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting light yellow solid is 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, which can be purified by recrystallization from ethanol or by column chromatography. A yield of approximately 95% can be expected for this step.[4]
Stage 2: α-Chlorination to Yield the Final Product
The conversion of the methyl ketone to the α-chloroketone (phenacyl chloride) is a standard transformation. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this purpose.
Expertise & Causality: The α-position of a ketone is acidic and can be enolized under acidic or basic conditions. The reaction with sulfuryl chloride is typically performed with acid catalysis (e.g., HCl) and proceeds through an enol intermediate. The enol attacks the electrophilic chlorine atom of SO₂Cl₂, followed by the elimination of HCl and SO₂ to yield the α-chloroketone. This method is often preferred over using Cl₂ gas due to the ease of handling a liquid reagent.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone (1 equivalent) in a suitable solvent like dichloromethane or diethyl ether in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).
-
Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise to the solution at room temperature. A gentle evolution of gas should be observed.
-
Reaction and Monitoring: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: Cool the reaction mixture to room temperature. Carefully evaporate the solvent and any remaining reagent under reduced pressure. The crude residue can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride as a solid.
-
Self-Validation: The progress can be easily tracked by TLC, observing the disappearance of the starting ketone spot and the appearance of a new, typically higher Rf, product spot. The evolution of gases (HCl, SO₂) is also a clear indicator of reaction progress.
-
Spectroscopic Characterization
Authenticating the structure at each stage is paramount. Below are the key spectroscopic signatures for the precursor and the predicted data for the final product.
1-(5-bromo-4-chloro-2-fluorophenyl)ethanone (Precursor)
-
¹H-NMR (400 MHz, CDCl₃): The patent literature reports the following key signals: δ 8.15 (d, 1H), 7.32 (t, 1H), 2.65 (d, 3H).[4]
-
Interpretation: The signals at 8.15 and 7.32 ppm correspond to the two protons on the aromatic ring. The signal at 2.65 ppm is characteristic of the methyl protons of the acetyl group (-COCH₃). The small doublet splitting on the methyl group is likely due to coupling with the fluorine atom on the ring (a ⁴JHF coupling).
-
-
¹³C-NMR (Predicted): Aromatic carbons are expected in the 115-160 ppm range, with carbons bonded to halogens showing distinct shifts. The carbonyl carbon (C=O) should appear around 190-200 ppm, and the methyl carbon (-CH₃) around 25-30 ppm.[5][6]
-
IR Spectroscopy (Predicted): A strong absorption band characteristic of the aryl ketone C=O stretch is expected around 1680-1700 cm⁻¹. C-Halogen (C-F, C-Cl, C-Br) stretches will appear in the fingerprint region (<1200 cm⁻¹).
5'-Bromo-4'-chloro-2'-fluorophenacyl chloride (Final Product)
-
¹H-NMR (Predicted): The most significant change from the precursor will be the disappearance of the methyl signal at ~2.65 ppm and the appearance of a new singlet for the α-chloro methylene protons (-COCH₂Cl). This singlet is expected to be shifted downfield, typically appearing in the range of δ 4.4-4.8 ppm.[7][8] The aromatic proton signals will remain largely unchanged.
-
¹³C-NMR (Predicted): The carbonyl signal will remain in a similar region (~190 ppm). The methyl carbon signal will be replaced by a signal for the chlorinated methylene carbon (-CH₂Cl), which is expected to appear further downfield, typically in the 40-50 ppm range.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1), which is a definitive confirmation of the elemental composition.
Applications in Research and Development
Halogenated phenacyl chlorides are highly valued as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[9] Their utility stems from two key reactive sites:
-
The α-Chloro Methylene Group: This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It allows for the facile introduction of various functional groups, making it a cornerstone for building heterocyclic rings like thiazoles, imidazoles, and furans, which are common scaffolds in drug molecules.[2][3]
-
The Aromatic Ring: The heavily substituted phenyl ring can be further functionalized. For instance, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The presence of multiple halogens (F, Cl, Br) can also enhance the pharmacological properties of a final molecule, such as improving metabolic stability, increasing lipophilicity for better membrane permeability, and modulating binding affinity to biological targets.[9]
Safety, Handling, and Storage
DANGER: α-Halo ketones, including phenacyl chlorides and bromides, are potent lachrymators and are corrosive to the skin, eyes, and respiratory tract.[3][10] Extreme caution must be exercised during handling.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker neoprene/butyl gloves), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[11][12]
-
Handling: Avoid inhalation of dust or vapors. Prevent any contact with skin or eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. All equipment should be handled carefully to avoid contamination.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated labware and PPE must be decontaminated or disposed of as hazardous waste.
This guide provides a foundational framework for the synthesis and utilization of 5'-Bromo-4'-chloro-2'-fluorophenacyl chloride. As with any chemical procedure, researchers should conduct a thorough risk assessment before commencing any experimental work.
References
-
PubChem. 5'-Bromo-2'-chloro-4'-fluorophenacyl chloride. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. MySkinRecipes. Available from: [Link]
-
Sunway Pharm Ltd. 2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)-1-ethanone. Sunway Pharm Ltd. Available from: [Link]
- Google Patents. CN104892269A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
ChemBK. 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. ChemBK. Available from: [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]
-
Prism Scientific. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Available from: [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Scientific Diagram. Available from: [Link]
-
Greenbook.net. MATERIAL SAFETY DATA SHEET - SOLVE MCPA ESTER. Available from: [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]
-
Chemconnections. 13C NMR Spectroscopy. Available from: [Link]
-
University of Puget Sound. Introduction to 13C-NMR Spectroscopy. Available from: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 5. chemconnections.org [chemconnections.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
- 9. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
